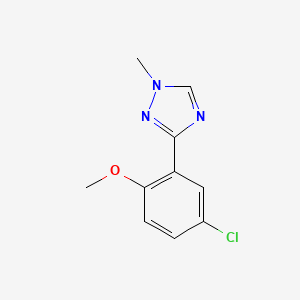
N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is a synthetic nucleotide analog. It is used in the field of nucleic acid chemistry, particularly in the synthesis of modified oligonucleotides. These modified oligonucleotides are valuable tools in molecular biology and medicinal chemistry for studying gene function and developing therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using groups like dimethoxytrityl (DMT).
Fluorination: Introduction of the fluorine atom at the 3’ position of the sugar.
Nucleobase Modification: The cytidine base is modified with a benzoyl group at the N4 position.
Phosphoramidite Formation: The final step involves the formation of the phosphoramidite group, which is essential for the incorporation of the nucleotide into oligonucleotides.
Industrial Production Methods
Industrial production methods for such compounds often involve automated synthesizers and high-throughput techniques to ensure consistency and purity. The use of solid-phase synthesis is common, where the nucleotide is assembled step-by-step on a solid support.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoramidite group, converting it to a phosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine in the presence of water or other mild oxidizing agents.
Reducing Agents: Sodium borohydride or other mild reducing agents.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
Oxidation: Formation of the corresponding phosphate.
Substitution: Formation of modified nucleotides with different functional groups.
科学研究应用
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite has several applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in gene editing and gene silencing studies.
Medicine: Potential use in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Utilized in the production of diagnostic tools and molecular probes.
作用机制
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with target nucleic acids. The fluorine atom at the 3’ position enhances the stability of the oligonucleotide and improves its binding affinity to complementary sequences. The benzoyl group at the N4 position of cytidine can influence the compound’s interaction with enzymes and other proteins involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
3’-Deoxy-3’-fluorocytidine: Lacks the benzoyl and dimethoxytrityl groups.
N4-Benzoyl-3’-deoxy-3’-fluorocytidine: Lacks the dimethoxytrityl group.
5’-O-(4,4’-Dimethoxytrityl)-3’-deoxy-3’-fluorocytidine: Lacks the benzoyl group.
Uniqueness
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is unique due to the combination of modifications at the N4, 3’, and 5’ positions. These modifications enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in nucleic acid research and therapeutic development.
属性
分子式 |
C46H51FN5O8P |
|---|---|
分子量 |
851.9 g/mol |
IUPAC 名称 |
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-41(47)39(59-44(42)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41+,42-,44-,61?/m1/s1 |
InChI 键 |
BYZDYCULMRMWKL-OEJVQKCDSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)






![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
